molecular formula C20H32O3 B573865 17(S)-HETE CAS No. 183509-25-3

17(S)-HETE

Cat. No.: B573865
CAS No.: 183509-25-3
M. Wt: 320.5 g/mol
InChI Key: OPPIPPRXLIDJKN-LNRPRRCASA-N
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Description

17(S)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 17(S)-HETE, is a bioactive lipid derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acids (HETEs) family, which are important signaling molecules involved in various physiological and pathological processes. This compound is known for its role in inflammation, vascular biology, and cancer biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

17(S)-HETE can be synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases, specifically 12/15-lipoxygenase. The reaction typically involves the use of purified enzymes and controlled conditions to ensure the production of the specific S-enantiomer.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, where arachidonic acid is introduced as a substrate, and the product is subsequently extracted and purified.

Chemical Reactions Analysis

Types of Reactions

17(S)-HETE undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

    Reduction: Reduction reactions can convert this compound to less active metabolites.

    Substitution: Substitution reactions can modify the hydroxyl group, altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under mild conditions to introduce new functional groups.

Major Products

    Oxidation: Leads to the formation of 17-oxo-eicosatetraenoic acid.

    Reduction: Produces 17-hydroxy derivatives with altered activity.

    Substitution: Results in various esterified or etherified derivatives.

Scientific Research Applications

17(S)-HETE has a wide range of applications in scientific research:

    Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation pathways.

    Biology: Investigated for its role in cell signaling, inflammation, and immune responses.

    Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.

    Industry: Utilized in the development of diagnostic assays and as a biomarker for certain diseases.

Mechanism of Action

17(S)-HETE exerts its effects through several mechanisms:

    Molecular Targets: It binds to specific receptors on cell surfaces, such as G-protein coupled receptors, initiating signaling cascades.

    Pathways Involved: It activates pathways related to inflammation, such as the NF-κB pathway, and modulates the activity of enzymes like cyclooxygenases and lipoxygenases.

Comparison with Similar Compounds

Similar Compounds

    15(S)-HETE: Another hydroxyeicosatetraenoic acid with similar but distinct biological activities.

    12(S)-HETE: Known for its role in platelet aggregation and vascular biology.

    5(S)-HETE: Involved in leukotriene biosynthesis and immune responses.

Uniqueness

17(S)-HETE is unique due to its specific role in modulating vascular tone and its potential anti-cancer properties. Unlike other HETEs, it has a distinct stereochemistry that influences its interaction with biological targets and its overall bioactivity.

Properties

IUPAC Name

(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPIPPRXLIDJKN-LNRPRRCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347697
Record name 17(S)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183509-25-3
Record name 17(S)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research paper focuses on Arsenic Trioxide's effects on Cytochrome P450 enzymes and arachidonic acid metabolism. How does this relate to 17(S)-HETE?

A1: this compound (17(S)-Hydroxy-eicosatetraenoic acid) is a bioactive lipid metabolite produced from arachidonic acid via the cytochrome P450 (CYP450) pathway. While the paper doesn't directly focus on this compound, it investigates how Arsenic Trioxide (ATO) alters the expression of specific CYP450 enzymes in mice livers []. Since CYP450 enzymes are involved in this compound synthesis, this research provides valuable insights into how ATO exposure could potentially disrupt the balance of arachidonic acid metabolites, including this compound, within the liver. This is significant because alterations in this compound levels have been linked to various physiological and pathological processes.

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